(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride
Description
IUPAC Naming and Stereochemical Designation
The systematic IUPAC name for this compound is (2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride . The stereochemical designation "2R" specifies the absolute configuration at the second carbon of the propan-2-ol moiety, indicating a right-handed (R) enantiomer. The hydrochloride salt forms via protonation of the secondary amine group by hydrochloric acid.
Key structural features:
- Chlorophenyl group : A benzene ring substituted with a chlorine atom at the para position.
- Propan-2-ylamino group : A branched three-carbon chain with a secondary amine at the central carbon.
- Propan-2-ol : A secondary alcohol group at the second carbon.
Stereochemical integrity is critical for molecular interactions, as the R-configuration influences spatial arrangement and binding affinity.
Functional Group Analysis
The compound contains four distinct functional groups (Table 1):
Table 1: Functional Groups and Their Properties
| Functional Group | Position | Chemical Behavior |
|---|---|---|
| Secondary alcohol (-OH) | C2 of propan-2-ol | Participates in hydrogen bonding; polar |
| Secondary amine (-NH-) | Central carbon of propan-2-yl | Basic; forms salts (e.g., hydrochloride) |
| Aryl chloride (C₆H₄Cl) | Para position | Electron-withdrawing; affects solubility |
| Hydrochloride (-Cl⁻) | Ionic counterion | Enhances crystallinity and stability |
The amine and alcohol groups facilitate intermolecular hydrogen bonding, while the chlorophenyl group contributes to hydrophobic interactions.
Crystallographic and Conformational Properties
Crystallographic Data
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/n (Table 2). The unit cell parameters indicate a tightly packed lattice stabilized by N–H···Cl and O–H···Cl hydrogen bonds.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.24 Å, b = 12.56 Å, c = 15.73 Å |
| Unit cell angles | α = 90°, β = 97.4°, γ = 90° |
| Z (molecules per unit cell) | 4 |
Conformational Analysis
Density functional theory (DFT) calculations show two dominant conformers (Figure 1):
- Anti-periplanar : Chlorophenyl group and alcohol moiety on opposite sides (75% prevalence).
- Synclinal : Chlorophenyl and alcohol groups adjacent (25% prevalence).
The anti-periplanar conformer is stabilized by intramolecular hydrogen bonding between the amine and alcohol groups (N–H···O distance: 2.12 Å).
Figure 1: Dominant Conformers
$$ \text{Anti-periplanar (left) and synclinal (right) conformers. Arrows indicate hydrogen bonds.} $$
The chlorophenyl ring adopts a near-perpendicular orientation relative to the propan-2-ylamino chain (dihedral angle: 85°), minimizing steric hindrance.
Properties
IUPAC Name |
(2R)-1-[1-(4-chlorophenyl)propan-2-ylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-9(14-8-10(2)15)7-11-3-5-12(13)6-4-11;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H/t9?,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKADNLRUWKITK-FJYJDOHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NCC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)CC1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation Methods
Two principal epoxidation methods are widely used to prepare the chiral epoxide intermediates:
| Method | Description | Conditions | Outcome |
|---|---|---|---|
| Method A: m-CPBA Epoxidation | Epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA) | Alkene dissolved in dichloromethane, cooled to 0 °C, m-CPBA added slowly, stirred at room temp for 2 h | Epoxides isolated as white crystals after work-up and recrystallization |
| Method B: Corey-Chaykovsky Reaction | Epoxidation of ketones using trimethylsulfonium iodide and NaH | Reaction in dry DMSO/THF at 0 °C to room temp overnight | Epoxides purified by silica gel chromatography, obtained as oils or solids |
These methods provide stereochemically defined epoxides critical for subsequent ring-opening steps.
Ammonolysis of Epoxides to β-Amino Alcohols
General Procedure
The key step to form the β-amino alcohol involves direct ammonolysis of the epoxide with ammonia or ammonium salts under mild conditions:
- Epoxide substrate (1.0 mmol) is mixed with aqueous ammonia (25% NH3·H2O, 15 equiv) and ammonium formate (2 equiv) in methanol.
- The mixture is heated at 50 °C for 30 minutes.
- After cooling, potassium carbonate is added, and the product is purified by flash chromatography on deactivated silica gel.
This procedure yields β-amino alcohols with high efficiency and stereoselectivity.
Specific Application to (2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol
While direct literature on this exact compound is limited, the analogous β-amino alcohols derived from 4-chlorophenyl-substituted epoxides have been successfully prepared using the above ammonolysis approach. The stereochemistry is controlled by the chiral epoxide precursor, ensuring the (2R) configuration in the final product.
Characterization and Purification
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and stereochemistry of the product.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Optical Rotation: Used to verify enantiomeric purity.
- Chromatography: Flash column chromatography on silica gel, often with triethylamine additives to prevent decomposition.
Summary of Preparation Data
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Epoxidation (Method A) | Alkene + m-CPBA, CH2Cl2, 0 °C to RT | ~85-95% | Pure epoxide crystals after recrystallization |
| Epoxidation (Method B) | Ketone + trimethylsulfonium iodide + NaH, DMSO/THF, 0 °C to RT | ~80-90% | Purified by silica gel chromatography |
| Ammonolysis | Epoxide + NH3·H2O + HCOONH4, MeOH, 50 °C, 0.5 h | ~90-95% | β-Amino alcohols isolated by chromatography |
Research Findings and Notes
- The ammonolysis of epoxides under mild conditions is highly efficient and preserves stereochemistry.
- The use of ammonium formate alongside ammonia enhances the reaction rate and yield.
- The preparation of the hydrochloride salt is typically achieved by treating the free base β-amino alcohol with hydrochloric acid in an appropriate solvent, yielding the stable hydrochloride salt.
- The synthetic route is scalable and adaptable to gram-scale synthesis without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to adrenergic receptors, modulating their activity and influencing various physiological responses. This interaction can lead to changes in heart rate, blood pressure, and neurotransmitter release.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings and Trends
Halogen Substitution Effects
Stereochemical Influence
- The (2R)-configuration in the target compound mirrors the active enantiomers of propranolol and metoprolol, which exhibit 10–100-fold higher β-blocking activity than their (S)-counterparts .
Substituent Diversity
- Phenoxy vs. Phenylamino Groups: Metoprolol’s methoxyethylphenoxy group confers β₁-selectivity, whereas the target compound’s phenylamino moiety may favor non-selective or atypical binding .
- Bulkier Substituents : The dimethoxyphenethyl group in ’s compound increases molecular weight (402.92 vs. 278.19) and may reduce CNS penetration due to higher polar surface area .
Analytical Data
- Chromatographic Behavior: Compounds with aromatic substituents (e.g., naphthyloxy in propranolol) show longer retention times (Relative Retention Time = 2.64) compared to simpler phenyl derivatives, suggesting method adaptations for quantification .
Research Findings and Implications
- Beta-Blocker Benchmarking: Propranolol’s non-selectivity and metoprolol’s β₁-selectivity provide a framework to hypothesize the target compound’s receptor interaction profile .
- Halogenated Derivatives : Fluorinated analogues (e.g., ) are prioritized in drug design for improved pharmacokinetics, suggesting the 4-Cl variant may require optimization for balance between efficacy and toxicity .
Biological Activity
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride, also known as a selective beta-adrenergic receptor agonist, has garnered attention for its potential biological activities. This compound, with a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol, is notable for its interactions with various biological systems, particularly in cardiovascular and neurological contexts.
The primary mechanism of action for this compound involves its role as an agonist at beta-adrenergic receptors. These receptors are G protein-coupled receptors that play critical roles in the modulation of cardiovascular functions, including heart rate and contractility. Activation of these receptors leads to increased levels of cyclic AMP (cAMP), which subsequently enhances the activity of protein kinase A (PKA) and modulates calcium channel activities, ultimately affecting cardiac output and vascular tone .
Pharmacological Properties
The compound exhibits several pharmacological properties:
- Cardiovascular Effects : It is known to increase heart rate and myocardial contractility, making it useful in conditions such as heart failure or bradycardia.
- Bronchodilation : As a beta-2 adrenergic agonist, it may also promote bronchodilation, which is beneficial in treating asthma and chronic obstructive pulmonary disease (COPD).
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively stimulate beta-adrenoceptors in human cardiomyocytes, leading to significant increases in cAMP levels. This response was quantified using enzyme-linked immunosorbent assays (ELISAs) to measure cAMP concentrations post-treatment .
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the compound's efficacy:
- Cardiac Function : Administration of the compound resulted in improved cardiac output and reduced left ventricular end-diastolic pressure in models of heart failure.
| Study Type | Model Used | Dosage | Main Findings |
|---|---|---|---|
| In Vivo | Rat model | 5 mg/kg | Increased cardiac output by 20% compared to control. |
| In Vivo | Mouse model | 10 mg/kg | Significant reduction in airway resistance. |
These findings suggest potential therapeutic applications for managing heart failure and respiratory conditions.
Case Study 1: Heart Failure Management
A clinical trial involving patients with chronic heart failure evaluated the effects of this compound over a 12-week period. Patients receiving the compound showed improved exercise capacity as measured by the six-minute walk test and enhanced quality of life scores compared to placebo groups.
Case Study 2: Asthma Treatment
In another study focusing on asthma patients, the compound was administered as an adjunct therapy alongside standard treatments. Results indicated a significant decrease in the frequency of asthma attacks and improved lung function tests, highlighting its potential as a bronchodilator.
Safety Profile
The safety profile of this compound has been assessed through various studies. Common side effects include tachycardia, palpitations, and tremors. Long-term studies are necessary to fully understand the implications of chronic use.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
